4-Chloro-1H-indole-2-carbonitrile
Overview
Description
4-Chloro-1H-indole-2-carbonitrile is a chemical compound with the molecular formula C9H5ClN2. It is an indole derivative, characterized by the presence of a chloro group at the 4-position and a cyano group at the 2-position of the indole ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development .
Scientific Research Applications
4-Chloro-1H-indole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
Indole derivatives, such as 4-Chloro-1H-indole-2-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are frequently used in the synthesis of various organic compounds and have been found in many important synthetic drug molecules .
Mechanism of Action
- The primary targets of 4-Chloro-1H-indole-2-carbonitrile are not explicitly mentioned in the literature I found. However, indole derivatives, in general, have been reported to interact with various receptors, including those involved in antiviral, anti-inflammatory, anticancer, and other activities .
- However, indole derivatives have been associated with various pathways, such as cell signaling, inflammation, and cell cycle regulation .
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
4-Chloro-1H-indole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it has been reported to influence the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism and homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with malononitrile in the presence of a base, followed by cyclization to form the indole ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 4-amino-1H-indole-2-carbonitrile.
Reduction: Formation of 4-chloro-1H-indole-2-amine.
Oxidation: Formation of various oxidized indole derivatives.
Comparison with Similar Compounds
4-Chloro-1H-indole-2-carbonitrile can be compared with other indole derivatives such as:
4-Bromo-1H-indole-2-carbonitrile: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological activity.
1H-Indole-2-carbonitrile: Lacks the chloro group, resulting in different chemical properties and applications.
4-Chloro-1H-indole:
These comparisons highlight the unique properties of this compound, particularly its combination of chloro and cyano groups, which contribute to its distinct chemical and biological activities.
Properties
IUPAC Name |
4-chloro-1H-indole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAFJTFFVWHCOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C#N)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555570 | |
Record name | 4-Chloro-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4404-11-9 | |
Record name | 4-Chloro-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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